molecular formula C6H5F5OS B14528406 O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate CAS No. 62619-36-7

O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate

Cat. No.: B14528406
CAS No.: 62619-36-7
M. Wt: 220.16 g/mol
InChI Key: UKHXIBNISKKIGM-UHFFFAOYSA-N
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Description

O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains both difluoromethyl and trifluoromethyl groups, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate typically involves the introduction of difluoromethyl and trifluoromethyl groups into the molecular structure. One common method is the trifluoromethylation process, which introduces a trifluoromethyl group into an organic compound. This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and a fluoride source .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate involves its interaction with molecular targets through its difluoromethyl and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-(trifluoromethyl)propene: Similar in structure but lacks the ethyl and thioate groups.

    Difluoromethylated alkanes: Compounds with similar difluoromethyl groups but different overall structures.

Uniqueness

O-Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate is unique due to the presence of both difluoromethyl and trifluoromethyl groups, along with the ethyl and thioate functionalities. This combination of groups imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .

Properties

CAS No.

62619-36-7

Molecular Formula

C6H5F5OS

Molecular Weight

220.16 g/mol

IUPAC Name

O-ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enethioate

InChI

InChI=1S/C6H5F5OS/c1-2-12-5(13)3(4(7)8)6(9,10)11/h2H2,1H3

InChI Key

UKHXIBNISKKIGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C(=C(F)F)C(F)(F)F

Origin of Product

United States

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